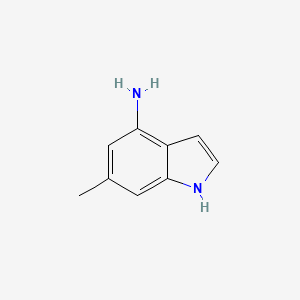

6-methyl-1H-indol-4-amine

Descripción general

Descripción

6-Methyl-1H-indol-4-amine is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The presence of a methyl group at the sixth position and an amino group at the fourth position distinguishes this compound from other indole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-indol-4-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone intermediate. This intermediate undergoes cyclization and subsequent rearrangement to yield the indole derivative. For this compound, the starting materials would include 6-methylphenylhydrazine and a suitable aldehyde or ketone .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Fischer indole synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The 4-amino and 6-methyl groups direct electrophilic attack to specific positions:

- Nitration : Occurs at the 5-position due to activation by the 4-amino group .

- Halogenation : Bromination or chlorination favors the 3- or 7-position, influenced by methoxy/amine activation .

- Acylation : The amino group undergoes acetylation with acetyl chloride in dichloromethane .

Example reactivity sequence :

6-methyl-1H-indol-4-amine → N-acetylation → 4-acetamido-6-methylindole (yield: 67%) .

Cross-Coupling and Functional Group Transformations

- Buchwald-Hartwig amination : The 4-amino group participates in Pd-catalyzed couplings with aryl halides .

- Suzuki-Miyaura coupling : The 6-methyl group remains inert, while halogenated derivatives (e.g., 6-bromo analogs) react with boronic acids .

Key reaction :

| Reaction Type | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki Coupling | 6-Bromo-4-aminoindole | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Amino-6-arylindole | 58% |

Oxidation and Redox Behavior

- Oxidation : The indole core is susceptible to oxidation, forming hydroxylated derivatives (e.g., 6-methyl-1H-indol-4-ol ) under acidic conditions .

- Atmospheric degradation : Reacts with hydroxyl radicals, leading to ring-opening products like N-(2-formylphenyl)formamide .

Biological Relevance and Pharmacological Modifications

- Anti-inflammatory activity : Analogous 4-aminoindole derivatives (e.g., AZD-1 ) inhibit IL-6/IL-8 release in HBE cells (IC₅₀: 5 μM) .

- Acetylcholinesterase inhibition : Methoxy-activated indoles show enhanced binding to enzyme active sites .

Structure-activity relationship (SAR) :

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Amino | 4 | Enhances anti-inflammatory activity | |

| Methyl | 6 | Improves metabolic stability | |

| Azido | Side chain | Enables click chemistry derivatization |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

6-Methyl-1H-indol-4-amine is primarily studied for its biological activities, particularly its role as a potential therapeutic agent. Here are some notable applications:

-

Anticancer Activity :

- Research indicates that indole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in human cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Neuroprotective Effects :

- Antimicrobial Properties :

Biochemical Applications

In addition to medicinal uses, this compound plays a role in biochemical research:

- Enzyme Inhibition Studies :

- Drug Development :

Material Science Applications

The unique properties of this compound extend into material science:

- Organic Electronics :

- Polymer Chemistry :

Case Studies

Mecanismo De Acción

The mechanism of action of 6-methyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and leading to specific biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling and potentially exhibiting antidepressant or anxiolytic properties .

Comparación Con Compuestos Similares

Indole: The parent compound of the indole family, lacking the methyl and amino substituents.

5-Methyl-1H-indol-4-amine: Similar structure but with the methyl group at the fifth position.

6-Methyl-1H-indole: Lacks the amino group at the fourth position.

Uniqueness: 6-Methyl-1H-indol-4-amine is unique due to the specific positioning of the methyl and amino groups, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Actividad Biológica

6-Methyl-1H-indol-4-amine is a significant compound within the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀N₂, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methyl group at the 6-position and an amino group at the 4-position contribute to its unique chemical properties and biological activities. The compound's structural uniqueness allows it to interact with various biological targets, influencing numerous biochemical pathways.

Biological Activities

The compound exhibits a wide range of biological activities, including:

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi.

- Antitubercular Activity : Indole derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

- Neuroprotective Effects : The compound may also have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound shows high affinity for multiple receptors, leading to modulation of signaling pathways. This interaction can affect neurotransmitter release and cellular responses.

- Enzyme Interaction : It can inhibit or activate various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation .

- Antiviral Activity : Some studies suggest that indole derivatives can inhibit viral replication by modulating host cell responses .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Research : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms.

- Antimycobacterial Activity : In vitro tests showed that this compound exhibited potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 4.68 μM .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment.

Comparison of Biological Activities

Structure Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-1H-indole | Methyl group at N1 | Different reactivity patterns due to nitrogen substitution |

| 5-Methylindole | Methyl group at C5 | Less studied than other derivatives |

| 6-Aminoindole | Amino group at C6 | Increased basicity; used in pharmaceuticals |

| 3-Aminoindole | Amino group at C3 | Distinct electrophilic substitution patterns |

Propiedades

IUPAC Name |

6-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZBDXTVJJTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312483 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-81-0 | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.